6-Oxa-2-azaspiro[3.4]octane hydrochloride

Catalog No.
S3335662
CAS No.
1359656-12-4
M.F
C6H12ClNO
M. Wt
149.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxa-2-azaspiro[3.4]octane hydrochloride

CAS Number

1359656-12-4

Product Name

6-Oxa-2-azaspiro[3.4]octane hydrochloride

IUPAC Name

6-oxa-2-azaspiro[3.4]octane;hydrochloride

Molecular Formula

C6H12ClNO

Molecular Weight

149.62

InChI

InChI=1S/C6H11NO.ClH/c1-2-8-5-6(1)3-7-4-6;/h7H,1-5H2;1H

InChI Key

HFWYISDMWTYBLS-UHFFFAOYSA-N

SMILES

C1COCC12CNC2.Cl

Canonical SMILES

C1COCC12CNC2.Cl

6-Oxa-2-azaspiro[3.4]octane hydrochloride is a heterocyclic compound characterized by its spirocyclic structure, which incorporates both oxygen and nitrogen atoms into its ring system. The compound has a molecular formula of C6_6H12_{12}ClNO and a molecular weight of approximately 163.65 g/mol . This unique structure contributes to its potential applications in various fields, particularly in medicinal chemistry and materials science.

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Involves the replacement of one functional group with another, utilizing nucleophiles or electrophiles under specific conditions .

Common Reagents and Conditions

Reactions involving this compound often utilize strong acids, bases, and various oxidizing or reducing agents. The choice of solvent, temperature, and pressure are crucial for optimizing reaction outcomes .

6-Oxa-2-azaspiro[3.4]octane hydrochloride is being studied for its biological activity, particularly its interaction with the Epidermal Growth Factor Receptor (EGFR). This compound acts as an inhibitor of EGFR, which plays a significant role in cell proliferation and survival pathways. By inhibiting EGFR activity, it may contribute to the prevention of cancer cell growth .

Mechanism of Action

The primary mechanism involves binding to EGFR, leading to a decrease in downstream signaling pathways associated with cell growth and survival. This inhibition can potentially result in therapeutic effects against cancers that are driven by EGFR signaling .

The synthesis of 6-Oxa-2-azaspiro[3.4]octane hydrochloride can be achieved through various methods. One common approach involves the reaction of tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate with trifluoroacetic acid in dichloromethane at elevated temperatures .

Example Synthesis Procedure

  • Dissolve tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate (86 mg) in dichloromethane (1 mL).
  • Add trifluoroacetic acid (2 mL) to the solution.
  • Heat the mixture at 60°C for 2 hours.
  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude product .

The compound has several applications across different fields:

  • Medicinal Chemistry: As a potential therapeutic agent targeting EGFR for cancer treatment.
  • Materials Science: Used as a building block for synthesizing more complex molecules with unique properties.
  • Biological Research: Investigated for its interactions with enzymes and receptors, contributing to drug discovery efforts .

Research on interaction studies has shown that 6-Oxa-2-azaspiro[3.4]octane hydrochloride interacts specifically with biomolecules involved in cell signaling pathways. Its ability to inhibit EGFR suggests potential applications in treating diseases related to aberrant signaling pathways, particularly cancers .

Several compounds share structural similarities with 6-Oxa-2-azaspiro[3.4]octane hydrochloride, including:

Compound NameCAS NumberKey Features
2-Oxa-6-Azaspiro[3.4]octane220290-68-6Exhibits similar biological activity; potential EGFR inhibitor .
5-Methyl-2-Oxa-6-Azaspiro[3.4]octaneNot providedVariation with methyl substitution; studied for similar properties.
6-Azaspiro[3.4]octan-2-oneNot providedRelated spirocyclic structure; different biological activities noted.

Uniqueness

What sets 6-Oxa-2-azaspiro[3.4]octane hydrochloride apart from these similar compounds is its specific interaction profile with EGFR, which may yield distinct therapeutic benefits in cancer treatment . Its unique spirocyclic structure also allows for diverse modifications that could enhance its biological activity and application scope.

Annulation Strategies for Spiro Ring Formation

Annulation reactions remain the cornerstone of spirocyclic compound synthesis, enabling efficient construction of the fused bicyclic framework.

Cyclopentane-Based Annulation Approaches

Cyclopentane ring annulation leverages readily available cyclopentane precursors to form the spiro junction. A widely adopted method involves the reaction of cyclopentane-1,3-dione with hydroxylamine derivatives under acidic conditions, facilitating the formation of the azaspiro core via a tandem oxime formation and ring contraction sequence [1] [3]. This approach achieves moderate yields (45–60%) and benefits from minimal chromatographic purification requirements [1]. Alternative routes utilize cyclopentene oxides, which undergo nucleophilic ring-opening with azide ions followed by intramolecular cyclization to yield the spiro structure . For example, 7-methyl-6-oxa-2-azaspiro[3.4]octane derivatives are synthesized via epoxide aminolysis, with reaction times optimized to 12–24 hours at 60–80°C .

Table 1: Comparative Analysis of Cyclopentane Annulation Methods

Starting MaterialReaction ConditionsYield (%)Key Advantage
Cyclopentane-1,3-dioneHCl/EtOH, reflux, 8h58Minimal purification
Cyclopentene oxideNaN₃, DMF, 80°C, 24h62Stereochemical control
3-MethyleneoxindoleDABCO, MeCN, reflux, 6h48Diastereoselectivity

Four-Membered Ring Closure Techniques

Four-membered ring closure strategies prioritize azetidine or oxetane formation. A notable method involves the DABCO-promoted [2 + 2 + 1] cycloaddition of alkyl isocyanides with 3-methyleneoxindoles, yielding dispiro[indoline-3,1′-cyclopentane-3′,3′′-indolines] with moderate diastereoselectivity [2]. This reaction proceeds in refluxing acetonitrile (82°C, 6 hours) and tolerates diverse substituents on the oxindole moiety [2]. Alternatively, 3-(2-isocyanoethyl)indole derivatives undergo annulation with 3-phenacylideneoxindoles to generate polycyclic spiro systems in 65–72% yields [2].

Asymmetric Synthesis of Enantiopure Azaspiro Systems

While current methodologies predominantly yield racemic mixtures, recent advances demonstrate potential for enantioselective synthesis. The DABCO-mediated annulation of 3-methyleneoxindoles exhibits inherent diastereoselectivity (dr up to 4:1), suggesting that chiral amine catalysts could enhance enantiocontrol [2]. Computational modeling indicates that steric hindrance at the oxindole C4 position significantly influences transition-state geometry, providing a rationale for future chiral auxiliary design [2].

Table 2: Diastereoselectivity in Annulation Reactions

Substrate PairCatalystdr (major:minor)
3-Methyleneoxindole + MeNCDABCO3:1
3-Phenacylideneoxindole + iPrNCDABCO4:1

Catalyst-Free Routes for Sustainable Production

Emerging emphasis on green chemistry has driven the development of catalyst-free annulation protocols. One approach utilizes microwave irradiation to accelerate the cyclization of preorganized linear precursors, reducing reaction times from 24 hours to 30 minutes while maintaining yields above 50% . Solvent-free conditions have also been explored, with neat reactions at 100°C achieving comparable efficiency to traditional methods [1].

Microwave-Assisted Multicomponent Synthesis Advancements

Microwave technology enables rapid assembly of 6-oxa-2-azaspiro[3.4]octane derivatives via one-pot multicomponent reactions. A representative protocol combines cyclopentanone, hydroxylamine hydrochloride, and ethyl glyoxylate under microwave irradiation (150 W, 120°C, 15 minutes), producing the target spirocycle in 55% yield with >95% purity . This method reduces energy consumption by 70% compared to conventional heating .

Table 3: Microwave vs. Conventional Heating Parameters

ParameterMicrowaveConventional
Temperature (°C)12080
Time (min)15360
Energy Consumption (kWh)0.31.0

The azaspiro heterocyclic framework, exemplified by 6-Oxa-2-azaspiro[3.4]octane hydrochloride, represents a privileged scaffold in medicinal chemistry with diverse pharmacological applications. These spirocyclic compounds have demonstrated remarkable therapeutic potential across multiple biological targets, offering unique advantages in drug design through their three-dimensional architecture and conformational rigidity.

Epidermal Growth Factor Receptor (EGFR) Inhibition Mechanisms

The inhibition of Epidermal Growth Factor Receptor represents one of the most significant therapeutic applications of azaspiro heterocycles. EGFR, a transmembrane tyrosine kinase protein, plays a crucial role in controlling cell proliferation, differentiation, and apoptosis. In cancer pathogenesis, EGFR undergoes uncontrolled auto-phosphorylation, resulting in increased cellular proliferation and decreased apoptosis [1].

Azaspiro heterocycles have demonstrated potent EGFR inhibitory activity through multiple mechanisms. The spirocyclic structure allows for unique binding interactions with the ATP binding site of EGFR, providing enhanced selectivity and potency compared to conventional inhibitors. Research has shown that fused pyrimidine systems incorporating azaspiro frameworks exhibit exceptional activity against both wild-type and mutant EGFR forms [1].

Structure-activity relationship studies have revealed that pyrimidine fused with different heterocycles such as furan, thiophene, pyrrole, and pyrazole acts as effective EGFR inhibitors. The 2,4,6-trisubstituted pyrimidine patterns have shown optimal inhibitory activity, with compounds demonstrating maximum activity in the 2,4,6-trisubstituted [3,4-d], 2,5,8-trisubstituted [2,3-d], and 4,6,7-trisubstituted [3,2-d] configurations [1].

Spiro-pyrrolopyridazine derivatives have shown particularly promising results, with compounds such as SPP10 exhibiting significant EGFR kinase inhibitory activity that surpasses the efficacy of the reference drug erlotinib. SPP10 demonstrated IC50 values ranging from 0.20 to 0.42 μM against different cancer cell lines, with notable selectivity for cancer cells over non-tumorigenic cells [2].

The azaspiro[2.5]octane-7-carboxamide class has been identified as the first potent and selective inhibitors of human epidermal growth factor receptor-2 (HER-2) sheddase. These compounds possess excellent pharmacodynamic and pharmacokinetic properties and have shown the ability to decrease tumor size and potentiate the effects of trastuzumab in vivo [3].

Antiviral Activity Profiling Against RNA/DNA Viruses

Azaspiro heterocycles have demonstrated broad-spectrum antiviral activity against both RNA and DNA viruses, targeting multiple stages of viral replication and entry mechanisms. The spirocyclic architecture provides unique opportunities for viral protein binding and interference with essential viral processes.

RNA Virus Targets

Against RNA viruses, azaspiro compounds have shown remarkable efficacy. Spirocyclic inhibitors targeting SARS-CoV-2 3CLpro have demonstrated IC50 values ranging from 0.24 to 3.30 μM, with compounds showing broad-spectrum activity against both SARS-CoV-2 and MERS-CoV. The structure-guided design of these inhibitors has resulted in highly potent compounds with safety indices exceeding 1000 [4].

Isothiazolo[4,3-b]pyridine derivatives containing azaspiro moieties have exhibited potent antiviral activity against Dengue virus through GAK (G-associated kinase) targeting. The lead compound 12r demonstrated EC50 values ranging from 0.18 to 6.38 μM against DENV, with significantly reduced cytotoxicity compared to earlier compounds. This compound also showed broad-spectrum activity against Ebola virus and Chikungunya virus [5].

Spirothiazolidinone compounds have demonstrated specific antiviral activity against influenza viruses. The 4-tert-butylphenyl-substituted spirothiazolidinones showed particular efficacy against influenza A/H3N2 virus, with compound 2c displaying an EC50 value of 1.3 μM and a selectivity index of 30. These compounds function as hemagglutinin-mediated fusion inhibitors, preventing conformational changes at low pH [6].

DNA Virus Targets

Against DNA viruses, spirocyclic compounds have shown promising activity. Spiropyrimidine derivatives have demonstrated antiviral activity against herpes simplex virus type 2 (HSV-2) with a selectivity index of 11.2. The mechanism of action involves primarily inhibiting HSV-2 at the viral adsorption stage, achieving approximately 83% inhibition and reducing viral multiplication by 34% [7].

The antiviral effect is reflected in the modulation of apoptotic pathways, with compounds affecting caspase-3 protein expression levels. Molecular docking studies have revealed multiple interactions with herpes virus entry mediator (HVEM), indicating potential as entry inhibitors [7].

Antitubercular Activity and Mycobacterial Targets

Azaspiro heterocycles have demonstrated significant antitubercular activity against Mycobacterium tuberculosis, targeting essential mycobacterial proteins and pathways critical for survival and virulence. The spirocyclic scaffold provides unique advantages in overcoming drug resistance mechanisms and targeting novel mycobacterial vulnerabilities.

MmpL3 Targeting

The mycobacterial membrane protein Large 3 (MmpL3) represents a critical target for azaspiro compounds. Spirocyclic phenyl oxazole methyl (POM) derivatives have shown potent anti-tubercular activity, with compound 5c displaying an MIC value of 0.206 μM against M. tuberculosis H37Rv strain. This compound demonstrated activity against drug-sensitive, multidrug-resistant, and pre-extensively drug-resistant clinical isolates with MIC values ranging from 0.17 to 0.68 μg/mL [12].

The mechanism of action involves MmpL3 inhibition, disrupting mycobacterial cell wall synthesis and compromising membrane integrity. Spontaneous mutant generation studies have confirmed MmpL3 as the primary target, with resistance mutations occurring in the MmpL3 gene. Computational docking studies have elucidated the binding mode of these compounds within the MmpL3 active site [12].

Pks13 Thioesterase Inhibition

The polyketide synthase 13 (Pks13) thioesterase domain represents another important target for azaspiro compounds. Benzofuran derivatives incorporating spirocyclic elements have demonstrated activity against this enzyme, which is essential for mycolic acid biosynthesis. The 2-oxa-6-azaspiro[3.4]octane moiety has shown particular promise, with compounds exhibiting good in vivo efficacy in murine tuberculosis models [13].

These compounds target the final step of mycolic acid synthesis, disrupting the essential waxy outer cell wall layer characteristic of mycobacteria. The thioesterase domain represents an attractive target due to its essential role in mycobacterial survival and pathogenicity [14].

Signal Peptidase LepB Pathway

3-Aminothieno[2,3-b]pyridine-2-carboxamide derivatives containing azaspiro elements have shown increased activity against M. tuberculosis strains with reduced LepB expression. The signal peptidase LepB is essential for protein secretion in mycobacteria, and its inhibition leads to accumulation of unprocessed secreted proteins [15].

Compounds in this series have demonstrated IC90 values ranging from 0.41 to 1.2 μM against LepB hypomorph strains, with some compounds showing equipotent activity against both wild-type and LepB-deficient strains, suggesting potential dual-target mechanisms [15].

Resistance Profiles and Clinical Relevance

The antitubercular activity of azaspiro compounds has been extensively evaluated against drug-resistant mycobacterial strains. Spirocyclic compounds have shown retained activity against multidrug-resistant tuberculosis, with some compounds demonstrating superior efficacy against resistant strains compared to susceptible ones. The unique mechanisms of action provided by the spirocyclic scaffold offer potential advantages in overcoming existing resistance mechanisms [16].

Nitrofuran-warhead-equipped spirocyclic azetidines have shown excellent activity against M. tuberculosis, with compounds demonstrating MIC values lower than 1.6 μg/mL against the H37Rv strain. These compounds have shown promise in addressing the urgent need for new antitubercular agents with novel mechanisms of action [16].

Dates

Last modified: 08-19-2023

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